3-(Methoxycarbonyl)nonanoate
Description
3-(Methoxycarbonyl)nonanoate is a methyl ester derivative of nonanoic acid featuring a methoxycarbonyl (-OCOOCH₃) group at the third carbon position. This compound belongs to the class of branched-chain fatty acid esters, which are of interest in organic synthesis, metabolic studies, and materials science. The methoxycarbonyl group enhances reactivity in esterification and hydrolysis reactions, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
113923-27-6 |
|---|---|
Molecular Formula |
C11H19O4- |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-methoxycarbonylnonanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-5-6-7-9(8-10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
BSSNLIBSSQSUAA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(CC(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)nonanoate typically involves esterification reactions. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and methanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Nonanoic acid and methanol.
Reduction: Nonanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
3-(Methoxycarbonyl)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)nonanoate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis, releasing nonanoic acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
(a) Methyl 3-hydroxynonanoate
- Structure: Nonanoate ester with a hydroxyl (-OH) group at C3.
- Properties : Molecular weight ~188.23 g/mol; polar due to hydroxyl and ester groups. Used in studies of β-oxidation pathways .
- Key Difference: The hydroxyl group in methyl 3-hydroxynonanoate increases hydrogen-bonding capacity compared to the methoxycarbonyl group in 3-(methoxycarbonyl)nonanoate, affecting solubility and metabolic processing.
(b) 3-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid
(c) Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate
- Structure : Complex ester with benzyloxycarbonyl and ethyl carbamate groups.
- Properties: Molecular weight 419.50 g/mol (C₂₁H₂₅NO₆S); used in peptide synthesis .
- Key Difference: The presence of a sulfonamide group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to simpler esters like this compound.
Nonanoate Derivatives with Alternative Functional Groups
(a) 4-Hydroxy-[3-¹³C]nonanoate
- Structure: Isotopically labeled nonanoate with a hydroxyl group at C4.
- Properties : Used in metabolic flux analysis to trace formate production via β-oxidation. Produces M1 and M2 acetyl-CoA isotopomers .
- Key Difference : The hydroxyl group at C4 directs metabolic processing through distinct pathways compared to the C3-substituted methoxycarbonyl analog.
(b) 3-Methylbutyl nonanoate
- Structure : Branched-chain ester with a 3-methylbutyl alcohol moiety.
- Properties : Molecular weight ~228.34 g/mol (C₁₄H₂₈O₂); used as a flavoring agent in food chemistry .
- Key Difference: The branched alkyl chain enhances hydrophobicity, reducing water solubility relative to this compound.
Beta-Carboline Derivatives with Methoxycarbonyl Groups
(a) 3-(Methoxycarbonyl) amino-beta-carboline
- Structure: Beta-carboline core with a methoxycarbonylamino substituent.
- Properties : Acts as a selective antagonist of diazepam’s sedative effects. Exhibits unique crystal packing via hydrogen bonding and π-π interactions .
- Key Difference: The aromatic beta-carboline framework enables receptor binding, a feature absent in aliphatic nonanoate esters.
Data Table: Comparative Analysis of Key Compounds
*Calculated data due to lack of experimental values in evidence.
Research Findings and Implications
- Metabolic Pathways: Isotopic studies on 4-hydroxy-nonanoate derivatives demonstrate that substituent position (C3 vs. C4) critically influences acetyl-CoA production patterns . This suggests that this compound may undergo distinct β-oxidation or esterase-mediated hydrolysis.
- Structural Activity: Methoxycarbonyl groups in beta-carbolines enhance receptor binding selectivity via hydrogen-bonding and stacking interactions . While this compound lacks an aromatic core, its ester group may still participate in polar interactions in catalytic systems.
- Synthetic Utility: Complex esters like tert-butyl 3-(4-(methoxycarbonyl)phenylsulfonamido)-3-phenylpropanoate highlight the role of methoxycarbonyl groups in stabilizing intermediates during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
